2-[3-(Methylsulfonyl)phenyl]ethylamine
Overview
Description
2-[3-(Methylsulfonyl)phenyl]ethylamine is an organic compound with the molecular formula C9H13NO2S. It is a volatile liquid that is soluble in water and most organic solvents . This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Mechanism of Action
Target of Action
The primary target of the compound 2-[3-(Methylsulfonyl)phenyl]ethylamine is the cyclooxygenase (COX) enzymes . These enzymes play a crucial role in the production of prostaglandins, which are involved in inflammation and pain signaling in the body .
Mode of Action
This compound interacts with its targets, the COX enzymes, by inhibiting their activity . This inhibition prevents the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation and pain .
Biochemical Pathways
The action of this compound affects the arachidonic acid pathway . By inhibiting COX enzymes, it prevents the production of prostaglandins from arachidonic acid . This results in a decrease in inflammation and pain signaling .
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its anti-inflammatory activity . By inhibiting the COX enzymes and preventing the production of prostaglandins, it reduces inflammation and pain signaling at the molecular and cellular levels .
Preparation Methods
The synthesis of 2-[3-(Methylsulfonyl)phenyl]ethylamine typically involves the reaction of benzylamine with thionyl chloride. The process is carried out at low temperatures, where benzylamine is slowly added to thionyl chloride. The reaction mixture is then allowed to warm to room temperature and stirred for a period of time. After the reaction is complete, the mixture is washed with cold water to remove thionyl chloride and impurities are removed using alcohol. The final product is obtained through vacuum distillation .
Chemical Reactions Analysis
2-[3-(Methylsulfonyl)phenyl]ethylamine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfone derivatives.
Reduction: It can be reduced to form corresponding amines.
Substitution: It can undergo nucleophilic substitution reactions, where the methylsulfonyl group can be replaced by other nucleophiles.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
2-[3-(Methylsulfonyl)phenyl]ethylamine has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is used in the study of biological processes and as a reagent in biochemical assays.
Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds.
Industry: It is used in the production of light-sensitive resins and other industrial chemicals
Comparison with Similar Compounds
2-[3-(Methylsulfonyl)phenyl]ethylamine can be compared with other similar compounds, such as:
2-(4-Methylsulfonylphenyl)indole derivatives: These compounds also exhibit antimicrobial and anti-inflammatory activities.
Indole derivatives: These compounds have diverse biological activities, including antiviral, anti-inflammatory, and anticancer properties.
The uniqueness of this compound lies in its specific chemical structure, which allows it to interact with different molecular targets and pathways, making it a valuable compound in various scientific research applications.
Properties
IUPAC Name |
2-(3-methylsulfonylphenyl)ethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2S/c1-13(11,12)9-4-2-3-8(7-9)5-6-10/h2-4,7H,5-6,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIWYCAKEVPDNNP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC(=C1)CCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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